Cas no 1220021-42-0 (3-Azetidinyl cyclopentanecarboxylate)

3-Azetidinyl cyclopentanecarboxylate 化学的及び物理的性質
名前と識別子
-
- 3-Azetidinyl cyclopentanecarboxylate
- azetidin-3-yl cyclopentanecarboxylate
- DTXSID701292013
- SB51208
- AKOS006334461
- azetidin-3-ylcyclopentanecarboxylate
- 1220021-42-0
-
- MDL: MFCD13559830
- インチ: InChI=1S/C9H15NO2/c11-9(7-3-1-2-4-7)12-8-5-10-6-8/h7-8,10H,1-6H2
- InChIKey: VEAXGKRNRSXBSC-UHFFFAOYSA-N
- SMILES: C1CCC(C1)C(=O)OC2CNC2
計算された属性
- 精确分子量: 169.110278721g/mol
- 同位素质量: 169.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.1
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- Boiling Point: 244.2±33.0 °C at 760 mmHg
- フラッシュポイント: 101.5±25.4 °C
- じょうきあつ: 0.0±0.5 mmHg at 25°C
3-Azetidinyl cyclopentanecarboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Azetidinyl cyclopentanecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM300413-5g |
Azetidin-3-yl cyclopentanecarboxylate |
1220021-42-0 | 95% | 5g |
$500 | 2023-03-07 | |
TRC | A034180-125mg |
3-Azetidinyl cyclopentanecarboxylate |
1220021-42-0 | 125mg |
$ 230.00 | 2022-06-08 | ||
TRC | A034180-250mg |
3-Azetidinyl cyclopentanecarboxylate |
1220021-42-0 | 250mg |
$ 375.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1666241-5g |
Azetidin-3-yl cyclopentanecarboxylate |
1220021-42-0 | 98% | 5g |
¥6806.00 | 2024-08-09 | |
Chemenu | CM300413-5g |
Azetidin-3-yl cyclopentanecarboxylate |
1220021-42-0 | 95% | 5g |
$471 | 2021-06-09 | |
Chemenu | CM300413-1g |
Azetidin-3-yl cyclopentanecarboxylate |
1220021-42-0 | 95% | 1g |
$173 | 2023-03-07 |
3-Azetidinyl cyclopentanecarboxylate 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-Azetidinyl cyclopentanecarboxylateに関する追加情報
Exploring the Potential of 3-Azetidinyl cyclopentanecarboxylate (CAS No. 1220021-42-0) in Modern Research
In the realm of organic chemistry and pharmaceutical research, 3-Azetidinyl cyclopentanecarboxylate (CAS No. 1220021-42-0) has emerged as a compound of significant interest. This molecule, characterized by its unique azetidine and cyclopentane structural motifs, offers a versatile scaffold for drug discovery and material science applications. Researchers are increasingly drawn to its potential in modulating biological pathways, particularly in the context of central nervous system (CNS) disorders and metabolic regulation.
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key feature of this compound. Its strained geometry and electron-rich nature make it an attractive pharmacophore for targeting G-protein-coupled receptors (GPCRs) and ion channels. Meanwhile, the cyclopentanecarboxylate moiety contributes to the molecule's lipophilicity, influencing its blood-brain barrier (BBB) permeability—a critical factor in CNS drug development. This dual functionality positions 3-Azetidinyl cyclopentanecarboxylate as a promising candidate for neuroprotective agents and cognitive enhancers.
Recent trends in scientific literature highlight growing interest in small-molecule modulators of neurotransmitter systems. Searches for terms like "azetidine derivatives in neurology" and "cyclopentane-based therapeutics" have surged, reflecting the demand for novel approaches to conditions like neurodegenerative diseases and mood disorders. The structural uniqueness of CAS No. 1220021-42-0 aligns perfectly with these research priorities, offering potential applications in dopamine receptor targeting and synaptic plasticity modulation.
From a synthetic chemistry perspective, the preparation of 3-Azetidinyl cyclopentanecarboxylate presents interesting challenges and opportunities. The stereochemistry of the cyclopentane ring and the conformational strain in the azetidine moiety require sophisticated asymmetric synthesis strategies. These synthetic hurdles have spurred innovation in catalytic ring-closing methodologies and chiral auxiliary applications, making this compound a valuable case study in advanced organic synthesis courses and research.
Beyond pharmaceutical applications, 3-Azetidinyl cyclopentanecarboxylate has shown promise in material science. Its rigid yet polar structure makes it a potential building block for supramolecular assemblies and liquid crystal technologies. Researchers exploring "nitrogen heterocycles in smart materials" frequently encounter this compound as a model system for studying molecular self-assembly and intermolecular interactions in constrained geometries.
The pharmacokinetic profile of CAS No. 1220021-42-0 has become a focal point in recent ADME (Absorption, Distribution, Metabolism, Excretion) studies. Its balanced logP value and moderate molecular weight (approximately 169 g/mol) suggest favorable drug-likeness properties according to Lipinski's rule of five. These characteristics, combined with its metabolic stability in preliminary hepatocyte assays, have positioned it as a lead compound in several medicinal chemistry programs.
In the context of green chemistry initiatives, the synthesis and application of 3-Azetidinyl cyclopentanecarboxylate have evolved to address sustainability concerns. Recent publications highlight innovative approaches using biocatalysis and flow chemistry to improve the atom economy of its production. These developments respond to growing searches for "environmentally friendly heterocycle synthesis" and "green pharmaceutical intermediates" in academic and industrial settings.
The structure-activity relationship (SAR) studies of 3-Azetidinyl cyclopentanecarboxylate derivatives have revealed fascinating insights into molecular recognition processes. Subtle modifications to the cyclopentane ring or ester functionality can dramatically alter receptor binding affinity and selectivity. These findings have important implications for precision medicine approaches, particularly in designing subtype-selective receptor modulators with reduced off-target effects.
As research into CAS No. 1220021-42-0 continues to expand, its potential applications in diagnostic imaging have begun to emerge. The azetidine nitrogen provides an excellent site for radiolabeling with isotopes like fluorine-18 or carbon-11, making it a candidate for PET tracer development. This application aligns with increasing interest in "small molecule imaging agents" and "CNS PET ligands" within the medical imaging community.
The future directions for 3-Azetidinyl cyclopentanecarboxylate research appear promising and multifaceted. Ongoing investigations explore its potential in epigenetic modulation, protein-protein interaction inhibition, and as a scaffold for fragment-based drug discovery. As the scientific community continues to unravel the full potential of this versatile compound, it stands as a testament to the importance of heterocyclic chemistry in addressing contemporary biomedical challenges and technological innovations.
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